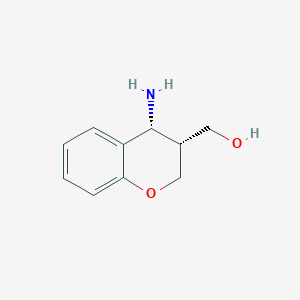

4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol

Description

Properties

IUPAC Name |

[(3R,4R)-4-amino-3,4-dihydro-2H-chromen-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,7,10,12H,5-6,11H2/t7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVSFODEFVZZHJ-GMSGAONNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C2O1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C2O1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol typically involves the use of palladium-mediated cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . The reaction conditions often include the use of palladium catalysts, appropriate ligands, and bases under controlled temperature and pressure conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It may be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol involves its interaction with specific molecular targets in the body. For instance, it has been shown to have high affinity for serotonin receptors, particularly 5-HT1A and 5-HT7 receptors . These interactions can modulate neurotransmitter activity, leading to potential therapeutic effects such as reduced anxiety and depression.

Comparison with Similar Compounds

Structural Features

The target compound shares a benzopyran core with pyran-2-one derivatives reported in and . However, key differences include:

- Substituents: The target compound has 4beta-amino and 3beta-methanol groups. Pyran-2-one derivatives (e.g., compounds 14d and 14b) feature benzoyl, hydroxyethylamino, or butylamino substituents .

Elemental Analysis and Purity

The pyran-2-one derivatives exhibit distinct elemental compositions due to varying substituents:

- 14b has higher carbon content due to the butylamino group, while 14d’s hydroxyethylamino group increases oxygen content. The target compound’s amino and methanol groups would likely reduce carbon content compared to benzoyl-containing analogs.

Research Findings and Key Differences

- Solubility: The methanol and amino groups in the target compound likely improve aqueous solubility compared to lipophilic benzoyl-containing derivatives .

- Synthetic Flexibility : Pyran-2-one derivatives are synthesized via nucleophilic additions, while the target compound’s saturated ring may require hydrogenation or reductive amination.

- Biological Targets : Benzopyrans often target ion channels or enzymes, whereas pyran-2-ones with benzoyl groups may interact with hydrophobic binding pockets .

Biological Activity

Overview

4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol, also known as [(3R,4R)-4-amino-3,4-dihydro-2H-chromen-3-yl]methanol, is a compound belonging to the benzopyran class. Benzopyrans are recognized for their diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its interactions with serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors, which play significant roles in various physiological processes.

Target Receptors:

The primary targets of 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol are the 5-HT1A and 5-HT7 serotonin receptors. These receptors are involved in the modulation of mood, anxiety, and other central nervous system functions.

Mode of Action:

The compound binds to these serotonin receptors, influencing the serotonin signaling pathway. This interaction is crucial for its potential anxiolytic and antidepressant effects .

Affinity and Selectivity

Research indicates that derivatives of 3,4-dihydro-3-amino-2H-1-benzopyran exhibit high affinity for the 5-HT1A receptor. For instance, compounds such as (+)-9g have demonstrated significant anxiolytic activity in behavioral models . The structure of 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol allows it to maintain a unique profile compared to other similar compounds due to its specific substitution pattern.

Biological Activity

The compound has been evaluated for various biological activities:

- Anxiolytic Effects: In vivo studies have shown that certain derivatives can reduce anxiety-like behaviors in animal models.

- Antidepressant Properties: The interaction with serotonin receptors suggests potential antidepressant effects, although further clinical studies are necessary to confirm these findings .

Case Studies

Several studies have investigated the biological activity of related benzopyran derivatives:

- Study on 3-amino derivatives: This research focused on the structural modifications necessary for effective binding to the 5-HT1A receptor. The results indicated that specific functional groups significantly enhance receptor affinity and selectivity .

- Behavioral Assessments: Compounds like (+)-11a were tested in behavioral assays such as the forced swim test and tail suspension test, demonstrating their psychotropic activity and confirming their role as full agonists at serotonin receptors .

Comparative Analysis

| Compound Name | Structure Type | Target Receptor | Affinity Level | Biological Activity |

|---|---|---|---|---|

| 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol | Benzopyran | 5-HT1A, 5-HT7 | High | Anxiolytic, Antidepressant |

| (+)-9g | Dihydro derivative | 5-HT1A | Very High | Anxiolytic |

| (+)-11a | Spirobenzopyran | 5-HT1A | Nanomolar range | Psychotropic |

Q & A

Q. What are the recommended analytical techniques for characterizing 4β-amino-3,4-dihydro-2H-1-benzopyran-3β-methanol, and how can matrix interference be minimized?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is optimal for quantifying this compound in complex matrices (e.g., biological or environmental samples). To minimize interference:

- Use solid-phase extraction (SPE) with Oasis HLB cartridges for sample cleanup, as this sorbent demonstrates high recovery rates for structurally similar heterocyclic amines .

- Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .

- Spike internal standards (e.g., deuterated analogs) during sample preparation to correct for signal suppression/enhancement in LC-MS .

Q. How should researchers design experiments to optimize the synthesis of this compound?

Methodological Answer: Employ factorial design to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

Q. What protocols ensure stability during storage of 4β-amino-3,4-dihydro-2H-1-benzopyran-3β-methanol?

Methodological Answer:

- Store as a crystalline solid at -20°C under inert gas (argon) to prevent oxidation of the amino group .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., ring-opening or dimerization) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for stereoselective synthesis?

Methodological Answer:

- Apply density functional theory (DFT) to model transition states and identify competing pathways (e.g., SN2 vs. ring-opening mechanisms) .

- Validate computational predictions with kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁵N for amino group tracking) .

Q. What strategies address discrepancies in bioanalytical data (e.g., unexpected metabolite profiles)?

Methodological Answer:

- Perform metabolite identification using high-resolution MS/MS with collision-induced dissociation (CID) to distinguish between structural isomers .

- Cross-validate findings with molecular networking (GNPS platform) to map metabolic pathways and identify novel derivatives .

Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of synthesis?

Methodological Answer:

- Screen immobilized metal catalysts (e.g., Pd/C or Ru-Al₂O₃) for hydrogenation steps using design of experiments (DoE) to balance activity and selectivity .

- Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to detect intermediates and optimize catalyst lifetime .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and thermodynamic parameters .

- Correlate in vitro data with molecular dynamics (MD) simulations to predict in vivo efficacy and off-target effects .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

- For ambiguous stereochemistry, combine NOESY NMR (to assess spatial proximity of protons) with single-crystal X-ray diffraction .

- Apply Bayesian statistical models to quantify uncertainty in crystallographic refinement (e.g., R-factor analysis) .

Q. What approaches reconcile discrepancies in solubility predictions vs. experimental data?

Methodological Answer:

- Use COSMO-RS simulations to predict solubility in mixed solvents and compare with experimental shake-flask measurements .

- Adjust predictions by incorporating polymorph screening (via differential scanning calorimetry, DSC) to account for crystalline vs. amorphous forms .

Methodological Frameworks

Q. How to design a cross-disciplinary study integrating synthetic chemistry and environmental toxicology?

Methodological Answer:

- Adopt the ICReDD framework (computational + experimental feedback loop) to prioritize reaction pathways with minimal ecotoxicity .

- Use life cycle assessment (LCA) tools to evaluate waste streams and energy consumption during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.